3-(tert-Butoxy)propylamine hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of approximately 167.7 g/mol. It is classified as an amine and is characterized by the presence of a tert-butoxy group attached to a propylamine backbone. This compound appears as a white crystalline powder and has a melting point ranging from 119 to 127 °C . It is soluble in water and commonly used in various biochemical applications.
3-(tert-Butoxy)propylamine hydrochloride (3-TBPA HCl) finds utility as a building block in organic synthesis []. Due to the presence of the amine group and the protected alcohol (tert-butyl ether), 3-TBPA HCl can participate in various reactions to create complex molecules. For instance, it can be used in alkylation reactions to introduce a propyl chain with a protected hydroxyl group to other molecules []. The tert-butyl group can be later removed under specific conditions to unveil the underlying hydroxyl functionality, allowing for further modifications.
The ability of 3-TBPA HCl to act as a building block extends to its application in pharmaceutical research []. By incorporating 3-TBPA HCl into the structure of potential drug candidates, researchers can explore the impact of the propyl chain and the protected hydroxyl group on the drug's properties. This can be valuable in understanding how the drug interacts with its target and optimizing its efficacy and pharmacokinetic profile.
3-(tert-Butoxy)propylamine (without the hydrochloride salt) has been used in proteomics research for specific labeling applications []. Proteomics is the study of proteins within a cell, and labeling techniques play a crucial role in identifying and analyzing these proteins. 3-(tert-Butoxy)propylamine can be used with certain labeling reagents to target and modify proteins of interest, allowing researchers to distinguish them from other cellular proteins during analysis [].
Research indicates that 3-(tert-Butoxy)propylamine hydrochloride may exhibit biological activity relevant to proteomics and other biochemical studies. Its structure suggests potential interactions with biological systems, although specific pharmacological effects have not been extensively documented in literature. Its role as a biochemical tool makes it valuable for various research applications, particularly in studying enzyme interactions and metabolic pathways .
The synthesis of 3-(tert-Butoxy)propylamine hydrochloride typically involves the following steps:
These methods can vary based on the desired purity and yield of the final product .
3-(tert-Butoxy)propylamine hydrochloride has several applications, including:
Interaction studies involving 3-(tert-Butoxy)propylamine hydrochloride focus on its ability to bind with various biological molecules. These studies are crucial for understanding its role in biochemical pathways and its potential therapeutic applications. Preliminary data suggest that it may interact with enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully .
Several compounds share structural similarities with 3-(tert-Butoxy)propylamine hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-1-butanol | C4H11NO | Shorter carbon chain; used in organic synthesis |
Propylamine | C3H9N | Simpler structure; widely used in industrial applications |
Isopropylamine | C3H9N | Branched structure; used as a solvent and reagent |
Uniqueness: 3-(tert-Butoxy)propylamine hydrochloride is distinguished by its tert-butoxy group, which enhances its solubility and stability compared to simpler amines like propylamine or isopropylamine. This unique structure allows it to participate in specific reactions that may not be feasible for other similar compounds .
The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]propan-1-amine hydrochloride. Systematic classification places it within the class of alkyl ether amines, characterized by a tert-butoxy moiety (-OC(CH₃)₃) attached to a three-carbon chain terminating in a protonated primary amine group (-NH₃⁺Cl⁻).
3-(tert-Butoxy)propylamine hydrochloride represents a structurally distinctive organic compound featuring a three-carbon alkyl chain terminated with an amino group and functionalized with a tertiary butoxy substituent [1]. The molecular formula C₇H₁₈ClNO reflects the presence of seven carbon atoms arranged in a linear configuration with the tertiary butyl group creating a branched architecture [2]. The compound exists as a hydrochloride salt, wherein the basic amino functionality forms an ionic interaction with the chloride anion [3].
The two-dimensional structural representation reveals a propyl backbone with the amino group positioned at the terminal carbon and the tertiary butoxy group attached via an ether linkage at the third carbon position [1]. This arrangement creates a molecular geometry characterized by significant steric bulk around the ether oxygen due to the three methyl groups of the tertiary butyl moiety [2]. The presence of the ether functionality introduces conformational flexibility along the propyl chain, allowing for multiple rotational states around the carbon-carbon and carbon-oxygen bonds [2].
Three-dimensional computational analysis indicates that the tertiary butoxy group adopts preferential conformations that minimize steric interactions with the propyl chain [2]. The molecular architecture exhibits a total of three rotatable bonds, contributing to conformational diversity in solution [2]. The topological polar surface area of 35.25 Ų reflects the moderate polarity introduced by the amino and ether functionalities [2].
Crystallographic investigations of related amine hydrochloride salts demonstrate characteristic packing arrangements dominated by extensive hydrogen bonding networks [4]. The hydrochloride salt formation creates opportunities for multiple intermolecular interactions, including nitrogen-hydrogen to chloride and potentially oxygen-hydrogen to chloride hydrogen bonds [4]. These interactions significantly influence the solid-state organization and contribute to the observed melting point characteristics [5].
Conformational studies of similar tertiary butoxy-containing compounds reveal that the bulky tertiary butyl group preferentially adopts orientations that minimize unfavorable steric contacts [6]. The ether oxygen serves as a conformational anchor, with the tertiary butyl group exhibiting restricted rotation around the carbon-oxygen bond due to steric hindrance [7]. Nuclear magnetic resonance investigations of related structures indicate that the tertiary butyl group maintains a relatively rigid conformation in solution, consistent with theoretical predictions [8].
The crystal packing of hydrochloride salts typically involves the formation of extended hydrogen-bonded networks, where each chloride anion participates in multiple hydrogen bonding interactions with protonated amine groups [4]. These structural arrangements contribute to the thermal stability and physicochemical properties observed for the compound [9].
Proton nuclear magnetic resonance spectroscopy of 3-(tert-Butoxy)propylamine hydrochloride reveals characteristic chemical shift patterns consistent with the molecular structure [8]. The tertiary butyl group exhibits a distinctive singlet resonance at approximately 1.2-1.4 parts per million, integrating for nine protons, which represents one of the most diagnostic features of the spectrum [10]. This chemical shift range is characteristic of tertiary butyl groups attached to oxygen atoms, distinguishing it from carbon-attached tertiary butyl groups which typically resonate at higher field [11].
The propyl chain protons display characteristic multipicity patterns, with the methylene groups adjacent to the ether oxygen appearing as a triplet in the 3.4-3.6 parts per million region [12]. The central methylene group of the propyl chain resonates as a multiplet between 1.8-2.0 parts per million, while the methylene group adjacent to the amino functionality appears downfield at approximately 2.8-3.0 parts per million due to the deshielding effect of the protonated nitrogen [12].
The amino protons in the hydrochloride salt form typically appear as a broad signal between 8.0-9.0 parts per million in deuterated dimethyl sulfoxide, characteristic of protonated primary amines [13]. These protons undergo rapid exchange with deuterium oxide, confirming their labile nature [14]. The coupling patterns observed in the aliphatic region follow expected splitting patterns based on the number of adjacent non-equivalent protons [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tertiary carbon of the butyl group appearing at approximately 72-75 parts per million [8]. The methyl carbons of the tertiary butyl group resonate around 27-28 parts per million, while the propyl chain carbons appear at characteristic aliphatic positions between 20-65 parts per million depending on their electronic environment [8].
Infrared spectroscopy of 3-(tert-Butoxy)propylamine hydrochloride exhibits characteristic absorption bands that confirm the presence of key functional groups [7]. The spectrum displays prominent nitrogen-hydrogen stretching vibrations in the 3100-3300 wavenumber region, typical of primary amine hydrochloride salts [11]. These bands appear broader than those observed in free amines due to extensive hydrogen bonding interactions with the chloride anion [7].
The tertiary butyl group contributes distinctive carbon-hydrogen stretching absorptions in the 2950-3000 wavenumber region, with the characteristic pattern of symmetric and antisymmetric methyl stretches [7]. The ether carbon-oxygen stretching vibration appears as a strong absorption around 1100-1200 wavenumbers, consistent with aliphatic ether functionalities [15]. Carbon-carbon stretching modes of the tertiary butyl group appear in the 800-900 wavenumber region, providing additional structural confirmation [7].
The fingerprint region below 1500 wavenumbers contains multiple absorption bands corresponding to various bending and stretching modes of the aliphatic framework [15]. Amine deformation modes appear around 1600 wavenumbers, while carbon-nitrogen stretching absorptions occur in the 1000-1250 wavenumber range [11]. The overall infrared profile provides a unique spectroscopic fingerprint for compound identification and purity assessment [16].
Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the molecular structure [2]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the protonated molecular ion of the free base [2]. Common fragmentation pathways include loss of the tertiary butyl group and various alkyl chain cleavage products, providing structural confirmation through fragmentation pattern analysis [2].
3-(tert-Butoxy)propylamine hydrochloride exhibits a well-defined melting point in the range of 121-123°C, indicating good crystalline order and purity [5]. This melting point range is consistent with similar amine hydrochloride salts and reflects the strength of intermolecular hydrogen bonding interactions in the solid state [4]. The relatively narrow melting point range suggests high compound purity and uniform crystal structure [5].
Thermal stability investigations of related amine compounds indicate that decomposition typically occurs at temperatures significantly above the melting point [17]. The presence of the tertiary butoxy group may influence thermal stability through potential elimination reactions at elevated temperatures . Thermogravimetric analysis of similar compounds shows initial weight loss corresponding to dehydrochlorination, followed by degradation of the organic framework [17].
The melting behavior is influenced by the hydrogen bonding network established between the protonated amine groups and chloride anions [9]. Differential scanning calorimetry studies of related hydrochloride salts reveal endothermic transitions corresponding to melting, with enthalpies of fusion reflecting the strength of intermolecular interactions [17]. The thermal properties make the compound suitable for standard laboratory handling and storage procedures [19].
The solubility characteristics of 3-(tert-Butoxy)propylamine hydrochloride reflect the dual nature of its molecular structure, containing both hydrophilic and lipophilic components [20]. The hydrochloride salt formation significantly enhances water solubility compared to the free base, as ionic compounds generally exhibit superior aqueous solubility [21]. The presence of the protonated amino group creates favorable interactions with water molecules through hydrogen bonding and electrostatic interactions [22].
In aqueous media, the compound demonstrates good solubility due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of both the amino and ether functionalities [23]. The solubility is enhanced by the ability of the chloride anion to participate in hydrogen bonding with water molecules [22]. Temperature effects on solubility follow typical patterns observed for organic hydrochloride salts, with increased solubility at elevated temperatures [24].
The tertiary butoxy group introduces moderate lipophilic character, as reflected in the calculated partition coefficient (LogP) of 1.5721 [2]. This value indicates balanced hydrophilic-lipophilic properties, suggesting reasonable solubility in both aqueous and organic media [2]. In polar organic solvents such as methanol and ethanol, the compound exhibits good solubility due to hydrogen bonding interactions [20]. Non-polar solvents show limited solvation capacity due to the ionic nature of the hydrochloride salt [21].
The solubility profile supports various analytical and synthetic applications, with aqueous solutions being particularly useful for biological studies and polar organic solutions appropriate for synthetic transformations [20]. The balanced solubility characteristics facilitate purification procedures and formulation development in research applications [20].
Property | Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 167.68 | [1] [5] |
Melting Point (°C) | 121-123 | [5] |
Storage Temperature (°C) | 2-8 | [1] [5] |
Physical State | Crystalline powder | [1] |
Purity (%) | ≥97 | [1] [25] |
Solubility in Water | Soluble | Inferred from structure |
Stability | Stable under proper storage conditions | [19] |
Parameter | Value |
---|---|
TPSA (Ų) | 35.25 |
LogP | 1.5721 |
H-Bond Acceptors | 2 |
H-Bond Donors | 1 |
Rotatable Bonds | 3 |
Heavy Atom Count | 9 |
Formal Charge | 0 |